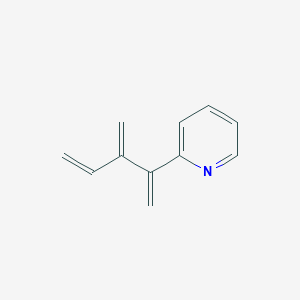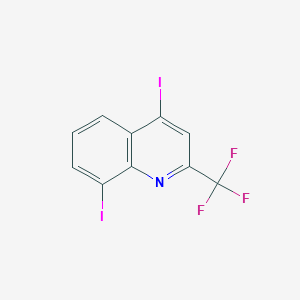
4,8-Diiodo-2-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Diiodo-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative characterized by the presence of two iodine atoms and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-diiodo-2-(trifluoromethyl)quinoline typically involves the halogen-metal exchange reaction. Starting from 4,8-dibromo-2-(trifluoromethyl)quinoline, the compound is subjected to double halogen-metal exchange using butyllithium (BuLi) in tetrahydrofuran (THF) at -75°C, followed by diiodination to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,8-Diiodo-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted quinolines.
Coupling Products: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
4,8-Diiodo-2-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential antibacterial, antiviral, and anticancer activities.
Material Science: It can be used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: The compound’s derivatives are studied for their enzyme inhibition properties, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4,8-diiodo-2-(trifluoromethyl)quinoline is primarily related to its ability to interact with biological targets through halogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The iodine atoms can form halogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)quinoline
- 4-Bromo-2-(trifluoromethyl)quinoline
- 4,8-Dibromo-2-(trifluoromethyl)quinoline
Comparison: 4,8-Diiodo-2-(trifluoromethyl)quinoline is unique due to the presence of two iodine atoms, which significantly influence its reactivity and biological activity. Compared to its brominated analogs, the diiodo compound exhibits different reactivity patterns in substitution and cross-coupling reactions, making it a versatile intermediate for synthesizing a wide range of derivatives .
Properties
CAS No. |
587885-97-0 |
|---|---|
Molecular Formula |
C10H4F3I2N |
Molecular Weight |
448.95 g/mol |
IUPAC Name |
4,8-diiodo-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4F3I2N/c11-10(12,13)8-4-7(15)5-2-1-3-6(14)9(5)16-8/h1-4H |
InChI Key |
JUKVUXBTEAOOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(C=C2I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


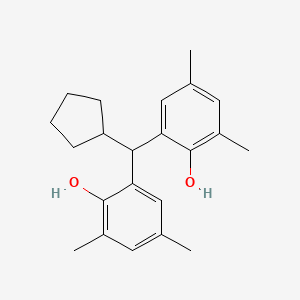
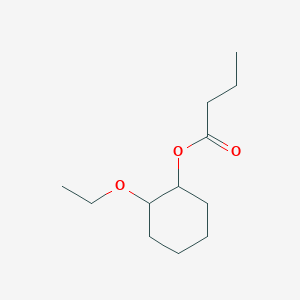
![4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid](/img/structure/B12589646.png)
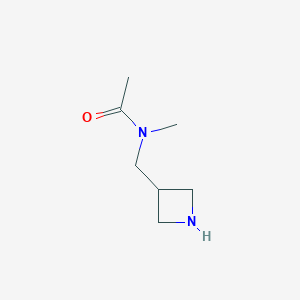
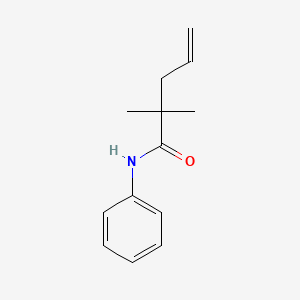
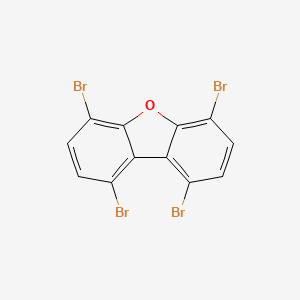
![Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B12589674.png)
![4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid](/img/structure/B12589688.png)
![1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B12589692.png)
![2-[(4-Chlorophenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B12589695.png)
![5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole](/img/structure/B12589703.png)
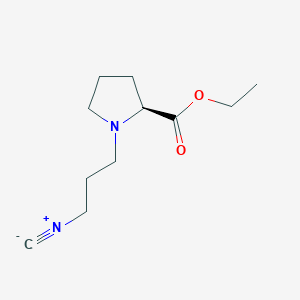
![2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12589732.png)
